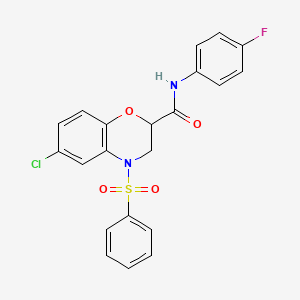
6-chloro-N-(4-fluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Métodos De Preparación
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine core.
Introduction of Functional Groups: The benzenesulfonyl, chloro, and fluorophenyl groups are introduced through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, chlorinating agents, and fluorinating agents.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The presence of chloro and fluorophenyl groups makes the compound amenable to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Material Science: Benzoxazine derivatives are known for their thermal stability and mechanical properties, making this compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of various functional groups with biological targets.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives with different substituents. For example:
4-(BENZENESULFONYL)-6-CHLORO-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound has a methoxy group instead of a fluorophenyl group, which may alter its chemical properties and applications.
4-(BENZENESULFONYL)-6-CHLORO-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE:
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-N-(4-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H16ClFN2O4S |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-chloro-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H16ClFN2O4S/c22-14-6-11-19-18(12-14)25(30(27,28)17-4-2-1-3-5-17)13-20(29-19)21(26)24-16-9-7-15(23)8-10-16/h1-12,20H,13H2,(H,24,26) |
Clave InChI |
CBBDDJYBVLRZJK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















